1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine
Overview
Description
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit bcl-xl protein , which plays a crucial role in regulating cell death and survival.
Mode of Action
It’s worth noting that compounds with similar structures have been used as pro-apoptotic agents, suggesting that they may induce programmed cell death by interacting with their targets .
Biochemical Pathways
Given its potential role as a pro-apoptotic agent, it may be involved in pathways related to cell survival and death .
Result of Action
If it acts as a pro-apoptotic agent like similar compounds, it may induce cell death, potentially making it useful for treating diseases characterized by uncontrolled cell growth .
Biochemical Analysis
Biochemical Properties
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit protein kinase FGFR1, which is involved in cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . This inhibition can lead to reduced inflammation and cell death in various cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as protein kinase FGFR1 and RIPK1 . These interactions often involve binding to the active sites of the enzymes, leading to changes in their activity and subsequent downstream effects on gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular functions, including inhibition of cell proliferation and induction of cell death.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and cell death . At higher doses, toxic or adverse effects may be observed, including damage to tissues and organs. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and subsequent biological effects.
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-10-4-6-16(7-5-10)12-8-9-2-1-3-11(9)14-15-12/h8,10H,1-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFWYAUTWAADIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.